3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a complex organic compound with a unique structure that includes allyl, isopropylamino, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenoxy group, introduction of the allyl and isopropylamino groups, and the final coupling with 1,3-propanediol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenol: Shares the allyl and methoxy groups but lacks the isopropylamino and propanediol moieties.
2-(Isopropylamino)methylphenol: Contains the isopropylamino group but differs in the overall structure.
Uniqueness
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
CAS No. |
102612-76-0 |
---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-methoxy-6-[(propan-2-ylamino)methyl]-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-5-6-13-9-14(11-18-12(2)3)17(15(10-13)21-4)22-16(20)7-8-19/h5,9-10,12,16,18-20H,1,6-8,11H2,2-4H3 |
InChI Key |
XRIXABGUVFAYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.